2-Chloro-3',4'-difluorobenzophenone
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Overview
Description
2-Chloro-3’,4’-difluorobenzophenone is a chemical compound with the molecular formula C13H7ClF2O and a molecular weight of 252.64 g/mol. This compound is used in various scientific experiments, including synthesis, characterization, and analytical methods. It is known for its unique structure, which includes a benzophenone core substituted with chlorine and fluorine atoms.
Preparation Methods
The preparation of 2-Chloro-3’,4’-difluorobenzophenone typically involves acylation reactions. One common method is the acylation of fluorine benzotrichloride and fluorobenzene under the catalysis of aluminum trichloride, followed by hydrolysis . This method ensures the introduction of the chloro and difluoro substituents on the benzophenone core. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include aluminum trichloride for acylation, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3’,4’-difluorobenzophenone has several scientific research applications:
Chemistry: It is used in the synthesis and characterization of various organic compounds.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: It is employed in pharmaceutical research to develop new drugs and understand their mechanisms of action.
Industry: The compound is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Chloro-3’,4’-difluorobenzophenone can be compared with other similar compounds, such as:
4,4’-Difluorobenzophenone: This compound has a similar benzophenone core but lacks the chlorine substituent.
3-Chloro-3’,4’-difluorobenzophenone: This compound has a similar structure but with a different substitution pattern.
2,4-Dichlorobenzotrifluoride: This compound has a different core structure but shares some similar substituents.
The uniqueness of 2-Chloro-3’,4’-difluorobenzophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(2-chlorophenyl)-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSOQABLAQZIAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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